chemical properties of 3-(3-Chloro-5-fluorophenyl)thiophenol
chemical properties of 3-(3-Chloro-5-fluorophenyl)thiophenol
An In-Depth Technical Guide to the Chemical Properties of 3-Chloro-5-fluorobenzenethiol
Introduction
Halogenated thiophenols are a class of organosulfur compounds that serve as pivotal building blocks in medicinal chemistry, agrochemicals, and materials science.[1][2] The presence of a thiol group, combined with the specific electronic and steric properties imparted by halogen substituents on an aromatic ring, makes these molecules highly versatile synthons. The thiol moiety, in particular, is a crucial pharmacophore capable of engaging in a variety of biological interactions, including coordination with metal ions in metalloenzymes and participation in redox processes.[1]
This technical guide provides a comprehensive scientific overview of 3-chloro-5-fluorobenzenethiol (also known as 3-chloro-5-fluorothiophenol). It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, plausible synthetic routes, spectroscopic signature, chemical reactivity, and potential applications. The narrative emphasizes the causality behind experimental design and validates claims with authoritative references.
Molecular Structure and Physicochemical Properties
3-Chloro-5-fluorobenzenethiol is a disubstituted aromatic thiol where the benzene ring is functionalized with a chlorine atom, a fluorine atom, and a thiol group at positions 3, 5, and 1, respectively. The strong inductive and electron-withdrawing effects of the halogen atoms significantly influence the molecule's electronic properties and reactivity.
| Property | Value / Information | Source |
| IUPAC Name | 3-chloro-5-fluorobenzenethiol | PubChem[3] |
| Synonyms | 3-Chloro-5-fluorothiophenol | PubChem[3] |
| CAS Number | 845823-02-1 | PubChem[3] |
| Molecular Formula | C₆H₄ClFS | PubChem[3] |
| Molecular Weight | 162.61 g/mol | PubChem[3] |
| Appearance | Predicted: Colorless to light yellow liquid | Analogy with other thiophenols[1] |
| Odor | Predicted: Strong, unpleasant (stench) | Characteristic of thiols[1] |
| XLogP3 | 2.8 | PubChem[3] |
Synthesis and Purification
While various methods exist for the synthesis of substituted thiophenols, a common and effective strategy involves the reduction of the corresponding benzenesulfonyl chloride.[4][5] This approach is favored for its relatively mild conditions and good yields. A plausible synthetic pathway for 3-chloro-5-fluorobenzenethiol would start from the commercially available 1-chloro-3-fluoro-5-nitrobenzene.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 3-Chloro-5-fluorobenzenethiol.
Experimental Protocol: Synthesis via Sulfonyl Chloride Reduction
This protocol is a representative procedure based on established methodologies for analogous compounds.[4]
Step 1: Reduction of 2-Chloro-5-nitrobenzenesulfonyl chloride to 2-Chloro-5-nitrobenzenethiol (Analogous Step)
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Rationale: The reduction of a sulfonyl chloride to a thiol is a key transformation. Triphenylphosphine (PPh₃) is an effective reducing agent for this purpose, proceeding under relatively mild, non-aqueous conditions which helps to prevent the formation of disulfide byproducts.[4]
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Dissolve the starting sulfonyl chloride (1 equivalent) in a suitable solvent like toluene.
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Heat the solution to reflux.
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Slowly add triphenylphosphine (3 equivalents) to the refluxing mixture over 10-15 minutes.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically rapid).
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the target thiol. The triphenylphosphine oxide byproduct is more polar and will be separated.[4]
Step 2: Hydrolysis and Workup (General for Thiol Synthesis)
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After purification, the fractions containing the product are combined and the solvent is removed.
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For long-term storage, it is advisable to keep the product under an inert atmosphere (Nitrogen or Argon) to prevent oxidation to the corresponding disulfide.
Spectroscopic and Analytical Characterization
The structural confirmation of 3-chloro-5-fluorobenzenethiol relies on a combination of standard spectroscopic techniques. While experimental spectra for this specific molecule are not widely published, its features can be reliably predicted based on its structure and data from analogous compounds.[6][7]
| Technique | Expected Observations |
| ¹H NMR | The aromatic region will display complex splitting patterns for the three protons due to ¹H-¹H and ¹H-¹⁹F couplings. The thiol proton (-SH) will appear as a singlet, typically between 3.0-4.0 ppm, although its position can vary with concentration and solvent. |
| ¹³C NMR | Expect six distinct signals for the aromatic carbons. The carbon atoms bonded to fluorine will show large one-bond C-F coupling constants (¹JCF), and other carbons will show smaller multi-bond couplings. The carbon attached to the thiol group (C-S) is expected around 130-140 ppm. |
| ¹⁹F NMR | A single resonance is expected, which will appear as a multiplet due to coupling with the aromatic protons. |
| Mass Spec. | The mass spectrum will show a molecular ion peak (M⁺) at m/z 162 and a characteristic (M+2) peak at m/z 164 with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom. |
| IR Spec. | Key absorption bands are predicted at: ~2550-2600 cm⁻¹ (S-H stretch, weak), ~1570-1600 cm⁻¹ (C=C aromatic stretch), ~1200-1300 cm⁻¹ (C-F stretch), and ~700-850 cm⁻¹ (C-Cl stretch). |
Chemical Reactivity and Mechanistic Considerations
The reactivity of 3-chloro-5-fluorobenzenethiol is dominated by the thiol group, with the halogenated aromatic ring providing secondary modulation.
Key Reactivity Pathways
Caption: Key reactivity pathways for 3-Chloro-5-fluorobenzenethiol.
Reactivity of the Thiol (-SH) Group
The thiol group is the primary center of reactivity. The electron-withdrawing chloro and fluoro substituents increase the acidity of the thiol proton compared to unsubstituted thiophenol, facilitating the formation of the corresponding thiolate anion.
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Acidity and Thiolate Formation: In the presence of a base (e.g., sodium hydride, potassium carbonate), the thiol is readily deprotonated to form the 3-chloro-5-fluorobenzenethiolate anion. This thiolate is a soft and potent nucleophile.[8]
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S-Alkylation and S-Acylation: The thiolate anion readily participates in nucleophilic substitution reactions (S N2) with electrophiles such as alkyl halides or acyl chlorides to form thioethers and thioesters, respectively.[8][9] This is a cornerstone reaction for incorporating this moiety into larger molecules.
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Oxidation: Thiols are susceptible to oxidation. Mild oxidizing agents (like iodine or air) will convert it to the corresponding disulfide, bis(3-chloro-5-fluorophenyl) disulfide. Stronger oxidizing agents can lead to the formation of sulfonic acids.
Reactivity of the Aromatic Ring
The benzene ring is significantly deactivated by the inductive effects of the three electron-withdrawing substituents (-Cl, -F, -SH).
-
Electrophilic Aromatic Substitution (EAS): Standard EAS reactions (e.g., nitration, Friedel-Crafts) are expected to be very difficult and require harsh conditions.
-
Nucleophilic Aromatic Substitution (S NAr): The electron-deficient nature of the ring makes it more susceptible to S NAr, particularly at the positions activated by the halogens. However, this typically requires a strong nucleophile and forcing conditions.[1]
Potential Applications in Research and Drug Development
The unique combination of a nucleophilic thiol and a halogenated aromatic ring makes 3-chloro-5-fluorobenzenethiol a valuable intermediate in several fields.
-
Medicinal Chemistry: Thiophenol derivatives are integral to the synthesis of numerous active pharmaceutical ingredients (APIs).[2] This compound can serve as a key starting material or fragment. Its most significant potential lies in its application as a tool for covalent inhibitors . The thiolate is an excellent nucleophile for reacting with electrophilic residues, such as cysteine, in the active site of a target protein, leading to irreversible inhibition.[1][10] The chloro- and fluoro-substituents can be used to fine-tune binding affinity, metabolic stability, and pharmacokinetic properties.
-
Agrochemicals: Many pesticides and herbicides contain sulfur-based functional groups derived from thiophenols, which contribute to their biological activity.[2]
-
Materials Science: The thiol group can be used to anchor molecules to metal surfaces (e.g., gold) for the development of self-assembled monolayers (SAMs) and other advanced materials.
Safety and Handling
Like most thiophenols, 3-chloro-5-fluorobenzenethiol should be handled with care in a well-ventilated fume hood.
-
Hazards: Thiophenols are known for their powerful and unpleasant odors. They are typically corrosive and can cause severe skin burns and eye damage.[6] Inhalation of vapors and contact with skin and eyes should be strictly avoided.[1]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.
-
Storage: Store in a cool, dry place away from oxidizing agents and under an inert atmosphere to prevent degradation.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2757605, 3-Chloro-5-fluorothiophenol. Available: [Link]
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ResearchGate (n.d.). Calculated nucleophilicity of phenols/thiophenols and experimental... Available: [Link]
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ResearchGate (n.d.). (a) Substitution reactions involving thiophenol (isolated yield is... Available: [Link]
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Organic Chemistry Portal (n.d.). Thiophenol synthesis by C-S coupling or substitution. Available: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16257, 3-Chlorothiophenol. Available: [Link]
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iChemical (n.d.). 3 - Fluoro thiophenol, CAS No. 2557-77-9. Available: [Link]
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Oakwood Chemical (n.d.). 3-Chloro-5-fluorothiophenol. Available: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thiophenol as a Versatile Intermediate: Applications in Pharmaceuticals and Agrochemicals. Available: [Link]
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MDPI (n.d.). Diisopropyl(6-(phenyl(phenylthio)arsaneyl)-1,2-dihydroacenaphthylen-5-yl)phosphane. Available: [Link]
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National Institutes of Health (n.d.). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. Available: [Link]
- Google Patents (n.d.). CN101709045A - Preparation method of thiophenol.
- Google Patents (n.d.). CN111187188A - Synthesis method of substituted thiophenol.
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Organic Syntheses (n.d.). 6 - Organic Syntheses Procedure. Available: [Link]
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YouTube (2019). 03.02 Reactivity of Thiols and Thiolates. Available: [Link]
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RSC Publishing (2021). Mechanism and kinetic properties for the complete series reactions of chloro(thio)phenols with O(3P) under high temperature conditions. Available: [Link]
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MDPI (n.d.). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Available: [Link]
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ResearchGate (2022). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Available: [Link]
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